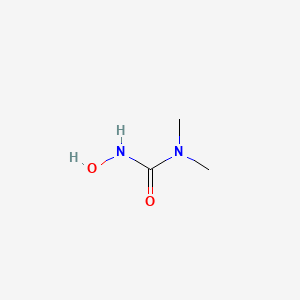

3-Hydroxy-1,1-dimethylurea

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-hydroxy-1,1-dimethylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8N2O2/c1-5(2)3(6)4-7/h7H,1-2H3,(H,4,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJIIGPWRRLKCEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)NO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10326642 | |

| Record name | Urea, N'-hydroxy-N,N-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10326642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52253-32-4 | |

| Record name | Urea, N'-hydroxy-N,N-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10326642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Chemical Transformations of 3 Hydroxy 1,1 Dimethylurea

General Synthetic Methodologies for N-(Hydroxyphenyl)-N',N'-dimethylurea

The synthesis of asymmetrically substituted ureas such as N-(hydroxyphenyl)-N',N'-dimethylurea is a multi-step process that requires careful selection of precursors and reaction conditions to ensure high yield and purity. The general approach involves the formation of the core urea (B33335) structure and the subsequent or concurrent introduction of the desired functional groups.

Precursor Synthesis: Preparation of the 1,1-Dimethylurea (B72202) Moiety

The 1,1-dimethylurea scaffold is a critical precursor. Several established methods exist for its synthesis, each with distinct advantages and reaction parameters.

One common industrial method involves the reaction of dimethylamine (B145610) with urea under substantially anhydrous conditions and autogenous pressure. google.com This process is typically conducted at temperatures ranging from 110°C to 150°C. google.com Another widely used laboratory and industrial synthesis involves the reaction of an aqueous solution of dimethylamine with sodium cyanate (B1221674). google.com A patented method describes mixing 390g of sodium cyanate in 150ml of purified water with 676g of a 40% dimethylamine aqueous solution, followed by stirring for 2-3 hours. google.com

A more traditional, though hazardous, approach utilizes phosgene (B1210022) or its equivalents. nih.govgoogle.com In this method, an aqueous solution of methylamine (B109427) is reacted with gaseous phosgene, while a caustic alkali, such as sodium hydroxide, is added to neutralize the hydrochloric acid formed during the reaction. google.com The temperature is preferably maintained around 18°C to avoid side reactions that can affect yield and purity. google.com

A comparison of these primary synthetic routes is detailed in the table below.

| Method | Reactants | Key Conditions | Reported Yield | Reference |

| Cyanate Process | Dimethylamine, Sodium Cyanate | Aqueous solution, 2-3 hours | ~84% (based on patent example) | google.com |

| Phosgene Process | Methylamine, Phosgene, Caustic Alkali | Aqueous medium, ~18°C | 90% (based on methylamine) | google.com |

| Urea-Amine Reaction | Dimethylamine, Urea | Anhydrous, 110-150°C, Autogenous pressure | Not specified | google.com |

Introduction of the Hydroxyphenyl Substituent

Once the 1,1-dimethylurea moiety is available, or concurrently during synthesis, the hydroxyphenyl group must be introduced to form the final product. The classical and most direct method for creating such unsymmetrical ureas involves the reaction of an isocyanate with an amine. nih.govnih.gov This can be achieved through two primary pathways:

Reaction of a hydroxyphenyl isocyanate with 1,1-dimethylamine.

Reaction of an aminophenol (e.g., 3-aminophenol) with a 1,1-dimethylcarbamoyl synthon.

The isocyanate-based route is often preferred for its efficiency. The reaction between the isocyanate and the amine is typically rapid and proceeds to high yield under mild conditions. nih.gov The choice of solvent can be critical, with common options including toluene, tetrahydrofuran, or dioxane. nih.govgoogle.com

Alternatively, modern synthetic methods circumvent the need for hazardous isocyanates. One novel approach utilizes hypervalent iodine reagents, such as PhI(OAc)₂, to mediate the coupling of amines with amides under metal-free conditions. mdpi.com This strategy could theoretically be applied by coupling an aminophenol with N,N-dimethylformamide to generate the target urea derivative.

Optimized Reaction Conditions for Enhanced Yield and Purity

Optimizing reaction conditions is paramount for maximizing the yield and purity of N-(hydroxyphenyl)-N',N'-dimethylurea while minimizing side reactions and the formation of impurities. aidic.it Key parameters that require careful control include temperature, reaction time, solvent, and the presence of catalysts or additives.

For isocyanate-based reactions, the temperature is generally kept within a range of -20°C to 120°C. google.com Lower temperatures can help control the exothermic reaction and prevent the formation of side products, while elevated temperatures can ensure the reaction goes to completion. The reaction time can vary significantly, from as little as 10 minutes to several hours, depending on the reactivity of the specific substrates. google.com

In the synthesis of the 1,1-dimethylurea precursor from dimethylamine and urea, a preferred temperature range is 125°C to 130°C. google.com During this process, ammonia (B1221849) is generated as a byproduct, which can increase pressure and adversely affect the reaction equilibrium. google.com Therefore, periodic venting of the reaction system is a crucial optimization step to drive the reaction forward. google.com

The table below summarizes key parameters for optimization in urea synthesis.

| Parameter | General Range/Considerations | Purpose of Optimization | Reference |

| Temperature | -20°C to 150°C | Control reaction rate, minimize side reactions, manage exotherms. | google.comgoogle.com |

| Reaction Time | 10 minutes to 10+ hours | Ensure complete conversion of reactants without product degradation. | google.com |

| Solvent | Toluene, THF, Dioxane, DMF, Water | Solubilize reactants, influence reaction rate and pathway. | google.com |

| Pressure | Autogenous or Vented | Manage gaseous byproducts (e.g., ammonia) to shift equilibrium. | google.com |

| Reactant Ratio | Stoichiometric or excess | Drive reaction to completion, control selectivity. | google.com |

Advanced Synthetic Approaches to Functionalized Urea Derivatives

Beyond general methodologies, advanced synthetic strategies offer greater control over molecular architecture and access to a wider range of functionalized urea derivatives. These approaches often employ organometallic intermediates or sophisticated catalytic systems to achieve high selectivity and efficiency.

Regioselective Functionalization via Organolithium Intermediates

Organolithium reagents are powerful tools for creating C-C bonds and achieving regioselective functionalization. In the context of urea derivatives, these intermediates can be used to modify specific positions on the molecule. One notable application involves the addition of organolithiums to N-carbamoyl enamines (N-vinyl ureas). researchgate.net This reaction proceeds with syn diastereospecificity, creating a urea-stabilized organolithium intermediate. researchgate.net This intermediate can then undergo an intramolecular attack on an N'-aryl group, leading to a retentive arylation of the organolithium. researchgate.net This advanced multicomponent reaction allows for the precise and stereocontrolled construction of heavily substituted amines from urea-containing precursors. researchgate.net

Catalytic Methods in Urea Synthesis

Catalysis offers sustainable and efficient alternatives to traditional stoichiometric reagents in urea synthesis. mdpi.com Modern catalytic methods focus on atom economy, milder reaction conditions, and the use of non-toxic starting materials.

Electrocatalysis: A frontier in urea synthesis is the use of electrocatalysis to produce urea from simple, abundant feedstocks like carbon dioxide (CO₂) and nitrogenous materials (N₂ or nitrates) under ambient conditions. sciopen.commdpi.comnih.gov This approach avoids the high temperatures and pressures of traditional industrial processes. mdpi.com Research in this area focuses on designing efficient catalysts, such as bimetallic systems and heterostructures, that can facilitate the difficult C-N coupling reaction. mdpi.comnih.gov

Homogeneous and Heterogeneous Catalysis: More established catalytic methods are also widely used. For instance, a process has been developed to produce urea by flowing a gas mixture of NOx, CO, and H₂ over a hydrogenation catalyst like platinum or rhodium. google.com In other work, copper(II) sulfate (B86663) complexes have been shown to catalyze the dehydration of ammonium (B1175870) carbamate (B1207046) to urea, significantly lowering the energy barrier for this key step in the industrial process. nih.gov Palladium-on-carbon (Pd/C) has been used to catalyze the carbonylation of azides in the presence of amines to form unsymmetrical ureas, with N₂ as the only byproduct. organic-chemistry.org Furthermore, indium triflate has been identified as an effective catalyst for producing ureas from amines using urea as a safe carbonyl source. organic-chemistry.org

Mechanistic Investigations of Biological Activity and Interactions

Biochemical Pathways of Action in Plant Systems

The primary biochemical pathway targeted by 3-Hydroxy-1,1-dimethylurea and related urea-based compounds in plants is the photosynthetic electron transport chain. This chain of redox reactions is the cornerstone of energy conversion in plants, transforming light energy into chemical energy. By disrupting this pathway, the compound effectively halts the plant's ability to produce the energy required for growth and development.

This compound functions as an inhibitor of photosynthetic electron transport (PET). mdpi.com Over half of commercially available herbicides act by reversibly binding to Photosystem II (PSII) and interrupting the PET. mdpi.com The mechanism of action is analogous to that of other well-studied urea-type herbicides, such as 3-(3,4-dichlorophenyl)-1,1-dimethylurea (DCMU or Diuron). redalyc.orgnih.gov These compounds inhibit the electron flow from the primary quinone electron acceptor (QA) to the secondary quinone electron acceptor (QB) on the reducing side of PSII. nih.govnih.gov

This blockage halts the entire linear electron transport chain, preventing the reduction of NADP+ to NADPH and the generation of a proton gradient across the thylakoid membrane, which is necessary for ATP synthesis. The inhibition of electron transport is a primary factor in the compound's herbicidal activity. Studies on related compounds have demonstrated strong inhibition of uncoupled electron transport at micromolar concentrations. nih.gov

Inhibitory Activity of Urea-Based Compounds on Photosynthetic Electron Transport (PET)

The following table presents the half-maximal inhibitory concentration (IC50) values for various compounds known to inhibit PET in spinach chloroplasts, illustrating the potency of this class of molecules.

| Compound | Target System | IC50 (µM) | Reference |

|---|---|---|---|

| 3-(3,4-dichlorophenyl)-1,1-dimethylurea (DCMU) | Spinach Chloroplasts | 2.1 | mdpi.com |

| N-(3,5-Dimehoxyphenyl)-3-hydroxynaphthalene-2-carboxamide | Spinach Chloroplasts | 24.5 | mdpi.com |

| N-(2,5-difluorophenyl)-2-hydroxynaphthalene-1-carboxamide | Spinach Chloroplasts | 44.2 | mdpi.com |

| Tebuthiuron | Spinach Chloroplasts (PSII-mediated electron transfer) | 0.05 (37% inhibition) | nih.gov |

The specific target of urea-based herbicides is the QB binding niche on the D1 protein, a core subunit of the PSII reaction center. redalyc.org The D1 protein plays a crucial role in the transfer of electrons out of PSII. redalyc.org Compounds like this compound act as competitive inhibitors, displacing the native plastoquinone (B1678516) from its binding site. redalyc.org

The binding is non-covalent and involves a combination of hydrogen bonds and hydrophobic interactions. The urea (B33335) moiety (–NH–CO–N<) is critical for this interaction, simulating a peptide bond and enabling the formation of hydrogen bonds with amino acid residues within the binding pocket, such as serine and histidine. The dimethyl groups and the core structure contribute to hydrophobic interactions with nonpolar residues, further stabilizing the ligand-protein complex. This binding effectively blocks the redox reaction between QA and QB, thereby interrupting the electron flow. nih.gov

By inhibiting photosynthetic electron transport, this compound prevents the production of ATP and NADPH, the essential energy and reducing power for carbon fixation (the Calvin cycle). This cessation of energy production leads to a cascade of secondary effects. The plant is unable to synthesize carbohydrates, lipids, and proteins necessary for growth.

Furthermore, the blockage of the electron transport chain leads to an over-reduction of the photosynthetic apparatus and the formation of reactive oxygen species (ROS), such as singlet oxygen and superoxide (B77818) radicals. These ROS cause lipid peroxidation, membrane damage, and chlorophyll (B73375) bleaching, leading to rapid cellular damage, visible as chlorosis and necrosis, and ultimately, plant death. Some related dimethylurea compounds can also influence plant hormone levels, which may affect specific growth stages like root development. atamanchemicals.com

Enzyme and Receptor Binding Studies

The binding of any ligand, including this compound, to its biological target is a highly specific process governed by weak intermolecular forces. nih.gov The stability and specificity of the ligand-target complex are determined by the cumulative effect of these interactions, primarily hydrogen bonding and hydrophobic interactions.

Hydrogen bonds are crucial for the affinity and specificity of protein-ligand binding. nih.gov They are directional interactions between a hydrogen atom covalently bonded to an electronegative atom (the donor) and another nearby electronegative atom (the acceptor). The urea functional group is an excellent participant in hydrogen bonding; the N-H groups act as hydrogen bond donors, while the carbonyl oxygen serves as a strong hydrogen bond acceptor. mdpi.com

In the context of the PSII D1 protein, the urea moiety of the inhibitor forms key hydrogen bonds with amino acid residues in the QB binding pocket. This interaction energetically stabilizes the ligand within the active site, preventing the binding of the native plastoquinone substrate. nih.gov The strength and geometry of these hydrogen bonds are critical determinants of the compound's inhibitory potency. The presence of the hydroxyl (-OH) group on this compound provides an additional site for hydrogen bonding, potentially enhancing its binding affinity compared to non-hydroxylated analogs. nih.gov

Hydrophobic interactions are a major driving force for the binding of ligands to proteins in aqueous environments. nih.govnih.gov These interactions arise from the tendency of nonpolar substances to minimize their contact with water. libretexts.org When a nonpolar ligand enters a protein's binding site, it displaces ordered water molecules, leading to an increase in the entropy of the system, which makes the binding process spontaneous. libretexts.org

The dimethyl groups on this compound are nonpolar and contribute significantly to the hydrophobic character of the molecule. These groups interact favorably with hydrophobic amino acid residues within the QB binding pocket of the D1 protein. This association, driven by the hydrophobic effect, helps to correctly orient the ligand and anchor it within the binding site, complementing the more specific hydrogen bonds. nih.gov The interplay between hydrogen bonding and hydrophobic interactions is essential for achieving high-affinity and selective binding to the biological target. nih.gov

Key Molecular Interactions in Ligand Binding

This table summarizes the fundamental interactions responsible for the binding of this compound to its biological target.

| Type of Interaction | Molecular Group(s) Involved | Role in Binding |

|---|---|---|

| Hydrogen Bonding | Urea (N-H, C=O), Hydroxyl (-OH) | Provides specificity and stability through directional bonds with protein residues. |

| Hydrophobic Interactions | Dimethyl groups (-CH3)2 | Drives binding by minimizing contact with water and interacting with nonpolar protein residues, contributing to affinity. |

Pharmacological Action Mechanisms of this compound Derivatives

Information regarding the specific pharmacological action mechanisms of this compound is not available in the reviewed literature.

There is no specific information available concerning the modulatory effects of this compound on metabolic pathways.

Specific studies detailing the antimicrobial and antifungal activity of this compound could not be identified in the available research.

There is no specific information available regarding the anti-inflammatory and analgesic properties of this compound.

Research identifying specific metal-binding motifs for this compound and its role in enzyme inhibition has not been found in the public domain.

Environmental Behavior and Degradation Pathways of 3 Hydroxy 1,1 Dimethylurea

Biotic Degradation Mechanisms

Biotic degradation, or biodegradation, is the breakdown of organic matter by microorganisms such as bacteria and fungi. It is a major pathway for the dissipation of many organic contaminants in soil and water. nih.gov

Microbial degradation is the primary mechanism for the removal of many urea-based herbicides from the environment. researchgate.net Numerous studies on phenylurea herbicides have shown that soil microorganisms are capable of transforming the 1,1-dimethylurea (B72202) side chain. The most common metabolic pathway involves a stepwise N-demethylation. oup.comoup.com

For a compound like diuron (B1670789) or isoproturon (B30282), the initial step is the removal of one methyl group to form the corresponding N'-(aryl)-N-methylurea metabolite. This is followed by the removal of the second methyl group, yielding N'-(aryl)urea. oup.comoup.com These reactions are carried out by various soil fungi and bacteria, including species of Aspergillus, Arthrobacter, and Sphingomonas. oup.comoup.comcambridge.org Further degradation can involve the hydrolysis of the urea (B33335) bond to produce an aniline (B41778) derivative, which may then undergo ring cleavage. oup.com While complete mineralization to CO₂, water, and inorganic ions can occur, it is often a slow process that may require the action of a microbial consortium. oup.com Given these well-established pathways, it is highly probable that 3-Hydroxy-1,1-dimethylurea would also be susceptible to microbial N-demethylation in soil and aquatic systems.

Table 3: Key Microbial Degradation Pathways for Phenylurea Herbicides (Example: Diuron)

| Parent Compound | Primary Transformation | Metabolite | Secondary Transformation | Metabolite | Reference |

|---|---|---|---|---|---|

| Diuron | N-demethylation | 3-(3,4-dichlorophenyl)-1-methylurea | N-demethylation | 3-(3,4-dichlorophenyl)urea | oup.com |

| Diuron | N-demethylation | 3-(3,4-dichlorophenyl)-1-methylurea | Urea hydrolysis | 3,4-dichloroaniline (B118046) | oup.com |

Microbial Metabolism in Environmental Matrices

N-Demethylation Pathways

The initial and often rate-limiting step in the microbial metabolism of N,N-dimethyl-substituted phenylurea herbicides is N-demethylation. oup.comoup.com This process involves the sequential removal of the two methyl groups from the terminal nitrogen atom of the urea side chain. Microbial enzymes, such as Rieske non-heme iron oxygenases, have been identified as responsible for this mono-N-demethylation event. oup.com For this compound, this pathway leads to the formation of its mono-demethylated and subsequently di-demethylated analogs: 3-Hydroxy-1-methylurea and 3-Hydroxy-urea derivatives, respectively. Fungal degradation of related phenylurea compounds has also been shown to involve successive N-demethylation. nih.gov

Cleavage of the Urea Side Chain

Following N-demethylation, the subsequent major degradation step is the cleavage of the urea side chain. oup.comoup.com This reaction is typically a hydrolysis event that breaks the bond between the carbonyl carbon and the nitrogen atom attached to the phenyl ring. This cleavage releases the substituted aniline core from the remainder of the urea moiety. In the case of this compound and its demethylated metabolites, this hydrolysis yields a hydroxylated aniline derivative. For instance, the biotransformation of the parent compound diuron by the bacterium Arthrobacter sp. N2 has been shown to yield 3,4-dichloroaniline almost quantitatively. nih.gov A similar transformation is expected for its hydroxylated counterpart.

Aromatic Hydroxylation

Aromatic hydroxylation is a key metabolic reaction that introduces a hydroxyl (-OH) group onto the aromatic ring. nih.gov While the subject compound, this compound, is already a product of such a reaction on a precursor molecule, further hydroxylation can occur. This process is often mediated by monooxygenase enzymes, such as cytochrome P450s, which activate molecular oxygen to facilitate the insertion of an oxygen atom. researchgate.net This reaction increases the polarity and water solubility of the molecule, generally facilitating further degradation. Fungal metabolism of isoproturon and chlorotoluron (B1668836) has been observed to involve additional hydroxylation alongside N-demethylation. nih.gov

Mineralization Processes in Soil and Water Systems

Mineralization represents the complete degradation of an organic compound to its inorganic constituents, primarily carbon dioxide (CO₂), water, and mineral salts. For phenylurea herbicides, this involves the ultimate breakdown of the aromatic ring. While the halogenated phenyl ring of compounds like diuron is known to be slowly mineralized, studies using 14C-phenyl-labelled herbicides have demonstrated that microbial communities can evolve to achieve significant mineralization. oup.com

In some agricultural soils with a history of herbicide application, rapid and extensive mineralization of up to 40-50% of the applied compound to 14CO₂ has been observed within a month. oup.com Conversely, in other environments, mineralization can be much slower, with less than 3% being converted to 14CO₂ over a similar period. oup.com The rate of mineralization is highly dependent on environmental factors, including soil type, pH, temperature, and the composition and adaptation of the microbial community.

| Herbicide Class | Compound Example | Mineralization Rate | Time Frame | Reference |

| Phenylurea | Isoproturon (IPU) | 5-25% | 2-3 months | oup.com |

| Phenylurea | Isoproturon (IPU) | 40-50% | 1 month | oup.com |

| Phenylurea | Fluometuron | < 3% | 25 days | oup.com |

This table presents mineralization data for related phenylurea herbicides to illustrate the range of observed rates.

Identification and Elucidation of Degradation Products

The identification of intermediate metabolites is essential for understanding the complete environmental fate of this compound. This is typically achieved through a combination of chromatographic separation and spectroscopic analysis.

Spectroscopic Characterization of Metabolites and Intermediates

Modern analytical techniques are crucial for identifying the transient and stable products formed during degradation. High-performance liquid chromatography (HPLC) is commonly used to separate metabolites from the parent compound and environmental matrix. nih.gov The structural elucidation of these isolated products relies heavily on spectroscopic methods.

Mass spectrometry (MS), often coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS/MS), provides precise mass-to-charge ratio data, allowing for the determination of molecular weights and elemental compositions. researchgate.netresearchgate.netepa.gov The fragmentation patterns observed in MS/MS experiments offer further structural clues. researchgate.netepa.gov Nuclear magnetic resonance (NMR) spectroscopy is another powerful tool used to provide detailed information about the chemical structure of metabolites, as demonstrated in the identification of degradation products from various phenylurea herbicides by soil fungi. nih.govnih.gov

| Analytical Technique | Application in Metabolite Identification | Reference |

| HPLC | Separation of parent compound and metabolites | nih.gov |

| GC-MS / LC-MS/MS | Determination of molecular weight and fragmentation patterns | researchgate.netresearchgate.netepa.gov |

| NMR Spectroscopy | Detailed structural elucidation of isolated metabolites | nih.govnih.gov |

Proposed Environmental Fate Pathways

Based on the established degradation mechanisms for related phenylurea herbicides, a comprehensive environmental fate pathway for this compound can be proposed. The degradation is initiated by microbial action, primarily in soil and aquatic environments.

The proposed pathway is as follows:

Initial N-demethylation: The process begins with the stepwise enzymatic removal of the two methyl groups from the urea side chain, producing 3-hydroxy-1-methylurea and subsequently the fully demethylated 3-hydroxy-phenylurea. oup.comoup.com

Hydrolytic Cleavage: The urea side chain of the parent compound or its demethylated intermediates is then cleaved through hydrolysis to yield a hydroxylated aniline derivative. oup.comnih.gov

Ring Cleavage and Mineralization: The resulting hydroxylated aniline is subject to further microbial attack. The aromatic ring is opened, a critical step mediated by dioxygenase enzymes, leading to the formation of aliphatic intermediates. These intermediates then enter central metabolic pathways and are ultimately mineralized to CO₂ and water. oup.com

This sequence of N-dealkylation followed by hydrolysis is the most commonly reported degradation route for phenylurea herbicides in the environment. oup.comoup.com

Advanced Analytical and Computational Methodologies in 3 Hydroxy 1,1 Dimethylurea Research

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the analysis of 3-Hydroxy-1,1-dimethylurea, providing fundamental insights into its atomic and molecular properties through the interaction of electromagnetic radiation with the substance.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of a molecule. It exploits the magnetic properties of atomic nuclei to provide detailed information about the carbon-hydrogen framework. While specific experimental data for this compound is not widely published, the expected NMR signatures can be inferred from analyses of structurally related compounds like 1,1-dimethylurea (B72202) and 1,3-dimethylurea (B165225). researchgate.netmdpi.com

For this compound, ¹H NMR spectroscopy would be expected to show distinct signals for the protons of the two methyl groups attached to the same nitrogen atom and a signal for the proton on the hydroxyl group. The chemical environment of each proton influences its resonance frequency, providing clues to its location within the molecule.

¹³C NMR spectroscopy provides information on the carbon skeleton. One would anticipate signals corresponding to the carbonyl carbon, and the two methyl carbons. The chemical shift of each carbon atom is indicative of its bonding and electronic environment. chemicalbook.com For instance, in the related compound 1,3-dimethylurea, quantitative on-line NMR spectroscopy has been used to study its reaction kinetics with formaldehyde, demonstrating the technique's utility in monitoring chemical transformations. researchgate.net

Table 1: Predicted NMR Data for this compound based on Analogous Compounds

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| ¹H | 2.5 - 3.0 | Singlet | N(CH₃)₂ protons |

| ¹H | 5.0 - 6.0 | Broad Singlet | NH proton |

| ¹H | 8.0 - 9.0 | Broad Singlet | OH proton |

| ¹³C | 35 - 40 | Quartet | N(CH₃)₂ carbons |

| ¹³C | 160 - 165 | Singlet | C=O (carbonyl) carbon |

Note: These are estimated values. Actual experimental values may vary depending on the solvent and other experimental conditions.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by measuring the vibrations of its bonds. scifiniti.com For this compound, these techniques can confirm the presence of key structural features.

N-H and O-H stretching: Bands in the region of 3200-3500 cm⁻¹ would indicate the presence of N-H and O-H groups.

C-H stretching: Absorptions around 2800-3000 cm⁻¹ are characteristic of the methyl (CH₃) groups.

C=O stretching: A strong absorption peak typically between 1630-1680 cm⁻¹ is a clear indicator of the carbonyl (C=O) group of the urea (B33335) moiety.

N-H bending: Bending vibrations for the N-H group would be expected around 1550-1650 cm⁻¹.

Studies on N,N-dimethylurea have utilized IR spectroscopy to analyze changes in functional groups, for example, when forming deep eutectic solvents with citric acid. sciencetechindonesia.com Similarly, Raman spectroscopy has been employed to investigate the interactions between 1,3-dimethylurea and various solvents, providing insights into intermolecular forces. researching.cn

Table 2: Characteristic IR and Raman Frequencies for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H | Stretch | 3200 - 3500 | Medium-Broad |

| N-H | Stretch | 3200 - 3400 | Medium |

| C-H (methyl) | Stretch | 2850 - 2960 | Medium |

| C=O (carbonyl) | Stretch | 1630 - 1680 | Strong |

| N-H | Bend | 1550 - 1650 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. youtube.com The technique is particularly useful for analyzing molecules with conjugated systems or chromophores. For this compound, the primary chromophore is the carbonyl group (C=O). This group typically exhibits a weak n → π* transition at longer wavelengths (around 270-300 nm) and a strong π → π* transition at shorter wavelengths (below 200 nm).

A study involving a deep eutectic solvent made from N,N-dimethyl urea and citric acid showed absorption peaks in the ultraviolet region between 202-210 nm when dissolved in demineralized water. sciencetechindonesia.com Theoretical studies on related hydroxy-containing compounds like 3-hydroxyflavone (B191502) have also used UV-Vis spectroscopy to investigate solvent effects on electronic transitions, demonstrating how the environment can influence the absorption spectrum. researchgate.netresearchgate.net

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides the exact molecular weight and can offer structural information through fragmentation patterns. nist.govnist.gov High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule. nih.govresearchgate.netnih.gov

For this compound (C₃H₈N₂O₂), the expected exact mass would be approximately 104.0586 g/mol . In an MS experiment, the molecular ion peak [M]⁺ would be observed at this m/z value. Fragmentation of the molecular ion would produce smaller, characteristic ions that help to confirm the structure. For instance, the loss of a hydroxyl radical (•OH) or cleavage of the N-N bond could be expected fragmentation pathways. Tandem mass spectrometry (MS/MS) can be used to further investigate these fragmentation patterns, as demonstrated in the analysis of dimethylurea isomers. semanticscholar.org

Chromatographic Separation and Detection Methods

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For a polar compound like this compound, methods such as High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are highly effective.

HPLC methods, particularly using reverse-phase columns, can be used for the analysis of dimethylurea compounds. sielc.com A study on the separation of hydroxyurea (B1673989) from its impurity, urea, utilized hydrophilic interaction liquid chromatography (HILIC), which is well-suited for polar analytes. doaj.org

A rapid and sensitive method using supercritical fluid chromatography coupled with tandem mass spectrometry (SFC-MS/MS) has been developed for the simultaneous separation and quantification of isomers of dimethylurea and 1-formyl-2,2-dimethylhydrazine. semanticscholar.org This approach achieved baseline separation in under 1.5 minutes, demonstrating its efficiency for resolving structurally similar compounds. Such a method would be highly applicable for the separation and detection of this compound in complex environmental or biological samples. semanticscholar.org

High-Performance Liquid Chromatography (HPLC) with Various Detection Modalities

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and analysis of this compound. Given the compound's polarity, reversed-phase (RP) HPLC is a common approach. sielc.comsielc.com This method typically employs a nonpolar stationary phase, such as a C18 column, and a polar mobile phase, often a mixture of acetonitrile (B52724) and water. sielc.comsielc.comnih.gov For applications requiring compatibility with mass spectrometry, additives like phosphoric acid in the mobile phase are replaced with formic acid. sielc.comsielc.com

Due to the potential for weak UV absorption in urea derivatives, the choice of detector is critical. nih.gov While standard UV-Vis detectors can be used, their sensitivity may be limited. nih.govnih.gov More advanced and versatile detection methods are often employed:

Diode Array Detector (DAD): Offers the advantage of acquiring spectra across a range of wavelengths, which aids in peak purity assessment and method development.

Evaporative Light Scattering Detector (ELSD): A universal detector that is not dependent on the chromophoric properties of the analyte, making it suitable for compounds with weak or no UV absorbance. google.com

Charged Aerosol Detector (CAD): Another universal detection method that provides a response proportional to the mass of the analyte, useful for quantifying compounds lacking a chromophore. nih.gov

Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer provides high selectivity and sensitivity, and gives structural information about the analyte. nih.gov Electrospray ionization is a common interface for this purpose. google.com

Table 1: Typical HPLC Parameters for the Analysis of Urea Derivatives

| Parameter | Description |

|---|---|

| Chromatographic Mode | Reversed-Phase (RP) or Hydrophilic Interaction Liquid Chromatography (HILIC) |

| Stationary Phase | C18, Amino Columns nih.govgoogle.com |

| Mobile Phase | Acetonitrile/Water gradient or isocratic elution nih.govgoogle.com |

| Detector | UV-Vis, DAD, ELSD, CAD, MS nih.govgoogle.com |

| Column Temperature | Controlled, e.g., 35-45 °C google.com |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Sensitive Quantification

For the highly sensitive and selective quantification of this compound in complex biological matrices like plasma, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard. researchgate.netnih.govnih.gov This method combines the separation power of HPLC with the specificity of tandem mass spectrometry.

The analytical workflow typically involves:

Sample Preparation: A simple protein precipitation step, often using acetonitrile, is employed to remove larger molecules from the biological sample. nih.govnih.gov

Internal Standard: A stable isotope-labeled version of the analyte, such as [¹³C¹⁵N₂]hydroxyurea for hydroxyurea analysis, is added to the sample at the beginning of the preparation process. researchgate.netnih.govnih.gov This internal standard corrects for variations in sample recovery and matrix effects, ensuring high accuracy and precision.

Chromatographic Separation: Due to the high polarity of the analyte, Hydrophilic Interaction Liquid Chromatography (HILIC) is often preferred over reversed-phase chromatography for better retention and separation from other polar endogenous compounds. researchgate.netnih.gov

Tandem Mass Spectrometry Detection: The eluent from the HPLC is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source. Quantification is performed in the Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion of this compound is selected and fragmented, and a resulting characteristic product ion is monitored. nih.govbirmingham.ac.uk This process provides exceptional selectivity and sensitivity, allowing for quantification down to the ng/mL or even pg/mL level. nih.gov

Table 2: Key Aspects of LC-MS/MS Quantification

| Step | Methodology | Purpose |

|---|---|---|

| Sample Preparation | Protein precipitation with acetonitrile nih.gov | Removal of interfering macromolecules. |

| Internal Standard | Stable isotope-labeled analog researchgate.netnih.gov | Accurate and precise quantification. |

| Chromatography | HILIC nih.gov | Retention and separation of polar analytes. |

| Ionization | Electrospray Ionization (ESI) nih.gov | Generation of gas-phase ions. |

| Detection Mode | Multiple Reaction Monitoring (MRM) nih.govbirmingham.ac.uk | High selectivity and sensitivity. |

Preparative Chromatography for Metabolite Isolation

When it is necessary to obtain pure samples of this compound or its metabolites for structural elucidation (e.g., by NMR) or for further biological testing, preparative HPLC is the method of choice. lcms.cznih.govspringernature.com This technique operates on the same principles as analytical HPLC but uses larger columns, higher flow rates, and larger sample injection volumes to isolate milligrams to grams of a specific compound. lcms.czspringernature.com

The process involves scaling up a previously developed analytical HPLC method. nih.gov This scale-up must be carefully managed to maintain the resolution and selectivity achieved at the analytical scale. nih.gov The goal is to maximize throughput while ensuring the purity of the collected fractions. Once fractions containing the target compound are collected, they are typically evaporated to remove the mobile phase, yielding the purified substance. springernature.com Preparative chromatography is an indispensable tool in drug metabolism studies and natural product research for isolating novel compounds from complex mixtures. nih.govspringernature.com

Computational Chemistry and Molecular Modeling

Computational chemistry provides profound insights into the intrinsic properties of this compound at the molecular level, complementing experimental data.

Density Functional Theory (DFT) and Hartree-Fock Calculations for Molecular Properties

Density Functional Theory (DFT) and Hartree-Fock (HF) are foundational quantum mechanical modeling methods used to investigate the electronic structure of molecules. nih.govwikipedia.org DFT, in particular, has become exceedingly popular in computational chemistry due to its favorable balance of computational cost and accuracy. wikipedia.orguci.edu

Hybrid functionals, such as the widely used B3LYP, which incorporates a portion of the exact exchange energy from HF theory, have proven to be highly effective for calculating the properties of organic molecules. wikipedia.orgbiointerfaceresearch.comnih.gov These calculations can determine the optimized ground-state geometry of this compound, providing precise predictions of its bond lengths, bond angles, and dihedral angles. This structural information is fundamental to understanding the molecule's physical and chemical behavior.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational methods are powerful tools for predicting spectroscopic data, which can aid in the structural confirmation of this compound. DFT calculations are routinely used to predict ¹H and ¹³C NMR chemical shifts. idc-online.comnih.gov By computing the magnetic shielding tensors for each nucleus in the optimized molecular structure, theoretical chemical shifts can be calculated. idc-online.com

For accurate predictions, it is often necessary to:

Optimize the molecular geometry at a high level of theory (e.g., B3LYP with a suitable basis set). idc-online.com

Consider multiple low-energy conformers of the molecule, as the observed chemical shifts are a Boltzmann-weighted average of the shifts for each conformation. idc-online.com

Incorporate solvent effects, as the surrounding medium can influence the electronic environment of the nuclei. idc-online.com

These predicted spectra can be compared with experimental data to confirm the proposed structure or to help assign signals in a complex spectrum. nih.gov

Analysis of Electronic Structure (HOMO-LUMO) and Reactivity Descriptors

The electronic character of this compound can be described by its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.com

HOMO: Represents the orbital from which an electron is most easily removed. Its energy level is related to the molecule's ionization potential and its ability to act as an electron donor (nucleophile). ajchem-a.com

LUMO: Represents the orbital to which an electron is most easily added. Its energy level is related to the electron affinity and the molecule's ability to act as an electron acceptor (electrophile). ajchem-a.comnih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a critical parameter. A large gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.comnih.govresearchgate.net Conversely, a small gap indicates that the molecule is more polarizable and more chemically reactive. nih.gov From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, providing a quantitative measure of the molecule's chemical behavior. irjweb.comajchem-a.com

Table 3: Reactivity Descriptors Derived from HOMO and LUMO Energies

| Descriptor | Formula | Interpretation |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| HOMO-LUMO Gap (ΔE) | ΔE = ELUMO - EHOMO | An indicator of kinetic stability and chemical reactivity. irjweb.comresearchgate.net |

| Electronegativity (χ) | χ = (I + A) / 2 | The ability of a molecule to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / η | The reciprocal of hardness; indicates higher reactivity. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of the propensity to accept electrons. |

Molecular Docking Simulations for Ligand-Protein Interactions

Following a comprehensive review of scientific literature, no specific molecular docking studies detailing the ligand-protein interactions of this compound have been identified. Research in computational chemistry has extensively analyzed related compounds, such as hydroxyurea, to understand their binding mechanisms with various protein targets. For instance, molecular docking and dynamics simulations have been employed to investigate how hydroxyurea interacts with the active site of ribonucleotide reductase, a key enzyme in DNA synthesis. nih.gov These studies provide insights into the binding affinity and the specific amino acid residues that are crucial for the interaction.

However, this compound possesses a distinct molecular structure due to the presence of two methyl groups on one of the nitrogen atoms. This structural difference would significantly alter its electronic and steric properties compared to hydroxyurea, leading to different binding modes and affinities with protein targets. Without specific computational studies on this compound, any discussion on its ligand-protein interactions would be speculative and not based on scientific evidence.

Therefore, the detailed research findings and data tables concerning the molecular docking simulations for this compound, as requested, cannot be provided. The scientific community has not yet published research that falls within the specific scope of this inquiry.

Research on this compound and its Analogs Remains Limited in Key Application Areas

Despite growing interest in urea derivatives for a range of scientific and industrial applications, dedicated research into the specific applications of this compound in environmental remediation, organic synthesis, and materials science appears to be nascent or not publicly documented. An extensive review of scientific literature and chemical databases reveals a significant gap in information regarding the use of this particular compound in the specified emerging research fields.

While the broader class of urea- and dimethylurea-based compounds has seen exploration in these areas, data and detailed findings directly pertaining to this compound are not available. The following sections reflect the current state of knowledge based on the available information, which is centered on its analogs.

Conclusion and Future Research Directions in 3 Hydroxy 1,1 Dimethylurea Chemistry

Synthesis of Key Academic Contributions and Research Findings

A comprehensive review of existing scientific literature reveals a significant scarcity of research focused specifically on 3-Hydroxy-1,1-dimethylurea. While the broader class of N-hydroxyureas has been a subject of interest, particularly in medicinal chemistry due to their activity as enzyme inhibitors, specific studies detailing the synthesis, characterization, and application of the 3-hydroxy-1,1-dimethyl derivative are conspicuously absent.

General synthetic methods for N-hydroxyureas typically involve the reaction of an appropriate amine with a protected hydroxycarbamate, followed by deprotection. For instance, a common route involves treating an amine with an O-protected N-hydroxycarbamate reagent, followed by catalytic hydrogenation to remove the protecting group. While this general methodology could theoretically be applied to the synthesis of this compound from 1,1-dimethylamine, specific adaptations, yields, and detailed characterization of the resulting product are not documented in readily accessible research.

The following table summarizes the general properties of related dimethylurea isomers, highlighting the lack of specific data for the 3-hydroxy derivative.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Known Applications |

| 1,1-Dimethylurea (B72202) | C3H8N2O | 88.11 | Reagent in organic synthesis, polar solvent. |

| 1,3-Dimethylurea (B165225) | C3H8N2O | 88.11 | Intermediate in the synthesis of caffeine (B1668208) and other pharmaceuticals. |

| This compound | C3H8N2O2 | 104.11 | Largely unexplored. |

This table is interactive. Users can sort and filter the data.

Identification of Existing Knowledge Gaps and Unexplored Research Areas

The primary and most significant knowledge gap is the near-total absence of dedicated research on this compound. This gap encompasses fundamental aspects of its chemistry:

Synthesis and Characterization: There are no established, optimized, and well-documented synthetic procedures specifically for this compound. Consequently, comprehensive data on its physical and chemical properties, such as melting point, boiling point, solubility, and spectroscopic data (NMR, IR, Mass Spectrometry), are not available.

Reactivity: The chemical reactivity of this compound remains unexplored. Understanding how the hydroxyl group and the dimethylurea moiety influence its reactivity is crucial for any potential application.

Biological Activity: While N-hydroxyureas, in general, are known for their biological activities, the specific pharmacological profile of this compound is unknown. Its potential as an enzyme inhibitor, an anticancer agent, or in other therapeutic areas has not been investigated.

Coordination Chemistry: The potential of this compound to act as a ligand in coordination chemistry, forming complexes with metal ions, is another completely unexplored domain.

Promising Avenues for Future Research and Development

The dearth of information on this compound presents a fertile ground for new research endeavors. Several promising avenues can be identified:

Development of Synthetic Routes: The first logical step would be to develop and optimize a reliable synthetic route for this compound. This would involve adapting known methods for N-hydroxyurea synthesis and thoroughly characterizing the product.

Investigation of Biological Properties: Given the established biological importance of the N-hydroxyurea functional group, a systematic investigation into the biological activity of this compound is warranted. This could include screening for its inhibitory effects on various enzymes, such as urease or ribonucleotide reductase, and evaluating its cytotoxic effects on cancer cell lines.

Exploration in Materials Science: The unique combination of a hydroxyl group and a urea (B33335) moiety could impart interesting properties for materials science applications. For example, it could be explored as a monomer for the synthesis of novel polymers or as a component in the formation of supramolecular assemblies and gels.

Computational Studies: In parallel with experimental work, computational studies could be employed to predict the properties of this compound, including its molecular geometry, electronic structure, and potential interactions with biological targets.

Potential for Interdisciplinary Approaches and Methodological Advancements

The exploration of this compound chemistry would greatly benefit from interdisciplinary approaches. Collaboration between synthetic organic chemists, medicinal chemists, biochemists, and materials scientists would be essential to fully uncover its potential.

Methodological advancements could also play a crucial role. High-throughput screening techniques could be employed to rapidly assess the biological activity of newly synthesized this compound and its derivatives against a wide range of targets. Furthermore, advanced analytical techniques will be critical for the unambiguous characterization of this and related novel compounds.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 1,1-dimethylurea derivatives, and how do reaction conditions influence yield and purity?

- Methodological Answer: 1,1-Dimethylurea derivatives are typically synthesized via nucleophilic substitution or condensation reactions. For example, 3-(3,4-dichlorophenyl)-1,1-dimethylurea (a structural analog) is prepared by reacting 3,4-dichloroaniline with dimethylcarbamoyl chloride under reflux in a polar aprotic solvent (e.g., acetonitrile). Key factors include temperature control (60–80°C) and stoichiometric ratios to minimize by-products like HCl, which can be neutralized with bases such as triethylamine . Crystallization in ethanol or methanol improves purity, with yields reported up to 85% under optimized conditions.

Q. How can structural characterization of 3-Hydroxy-1,1-dimethylurea be performed to confirm its identity and purity?

- Methodological Answer: Use a combination of spectroscopic techniques:

- NMR : H and C NMR to identify hydroxyl (-OH), methyl (-CH), and urea (-NH-CO-N-) groups. For example, the hydroxyl proton typically appears as a broad singlet at δ 4.5–5.5 ppm.

- FTIR : Peaks at ~3350 cm (N-H stretch), ~1660 cm (C=O stretch), and ~1100 cm (C-O stretch of the hydroxy group).

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H] and fragmentation patterns.

Q. What safety protocols should be followed when handling dimethylurea derivatives in laboratory settings?

- Methodological Answer: Based on safety data for related ureas (e.g., 1,3-Bis(hydroxymethyl)urea):

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods for reactions releasing volatile by-products (e.g., HCl).

- Spill Management : Absorb solids with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can isomerization and crystallization techniques be optimized for dimethylurea derivatives with chiral or geometric isomers?

- Methodological Answer: For compounds like 2-[trans-4-(4-chlorophenyl)cyclohexyl]-3-hydroxy-1,4-naphthoquinone (a structurally complex urea analog), isomerization is achieved using Lewis acids (e.g., BF·EtO) in dichloromethane at 25°C. Selective crystallization from solvents like ethyl acetate/hexane (1:3) separates cis/trans isomers, monitored via HPLC with a chiral stationary phase (CSP) column .

Q. What analytical methods are suitable for detecting trace impurities in dimethylurea-based compounds, and how are they validated?

- Methodological Answer:

- HPLC-DAD/UV : Use a C18 column with gradient elution (water/acetonitrile + 0.1% formic acid) to resolve impurities. For example, 3-(3-Acetyl-4-hydroxyphenyl)-1,1-diethylurea (an impurity in urea APIs) is quantified at LOD 0.05% using a validated method per ICH Q2(R1) .

- LC-MS/MS : For low-abundance metabolites or degradation products, employ MRM transitions specific to the compound’s fragmentation.

Q. What environmental impacts should be considered when studying dimethylurea derivatives, particularly in agricultural or pharmaceutical contexts?

- Methodological Answer: Assess biodegradability via OECD 301F (ready biodegradability test) and ecotoxicity using Daphnia magna acute toxicity assays. For instance, CMU (3-(4-chlorophenyl)-1,1-dimethylurea), a herbicide analog, shows moderate persistence in soil (half-life ~30 days) and requires monitoring for groundwater contamination .

Research Gaps and Future Directions

- Mechanistic Studies : Elucidate the role of the hydroxy group in this compound’s reactivity using DFT calculations.

- Biological Applications : Explore its potential as a drug delivery carrier, leveraging hydroxyl-mediated hydrogen bonding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.